molecular formula C18H26N2O5S B5359191 4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid

4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid

Numéro de catalogue B5359191
Poids moléculaire: 382.5 g/mol
Clé InChI: FGOJOJZOVJPWTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid, commonly known as TBOA, is a chemical compound that has garnered significant attention from researchers due to its potential applications in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of glutamate in the brain. In

Applications De Recherche Scientifique

TBOA has been extensively studied for its potential applications in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

Mécanisme D'action

TBOA works by inhibiting the activity of glutamate transporters, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate levels can lead to excitotoxicity, which is a process where excessive glutamate causes damage to neurons. Excitotoxicity has been implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which can lead to excitotoxicity. TBOA has also been shown to increase the release of dopamine, which is a neurotransmitter that plays a crucial role in reward-motivated behavior. Additionally, TBOA has been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. TBOA has been shown to be more potent than other glutamate transporter inhibitors, such as DL-threo-beta-benzyloxyaspartate (TBOA). However, one of the limitations of using TBOA is its potential to cause excitotoxicity, which can lead to cell death. Additionally, TBOA has a short half-life, which can make it difficult to study its long-term effects.

Orientations Futures

There are several future directions for research on TBOA. One area of research is the development of more potent and selective glutamate transporter inhibitors. Another area of research is the study of TBOA's potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is a need for further research on the long-term effects of TBOA, as well as its potential side effects.
Conclusion:
In conclusion, TBOA is a potent inhibitor of glutamate transporters that has garnered significant attention from researchers due to its potential applications in the field of neuroscience. TBOA has been shown to have a variety of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on TBOA, including the development of more potent and selective glutamate transporter inhibitors and the study of its potential applications in the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of TBOA involves the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine to form 4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}butan-1-ol. This intermediate is then converted to TBOA by reacting it with acetic anhydride and sodium acetate. The final product is obtained by purification using column chromatography.

Propriétés

IUPAC Name

4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-18(2,3)14-4-6-15(7-5-14)26(24,25)20-12-10-19(11-13-20)16(21)8-9-17(22)23/h4-7H,8-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOJOJZOVJPWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.